N-(3-bromophenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide
Overview
Description
N-(3-bromophenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide, commonly known as BMS-345541, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective inhibitors of IκB kinase (IKK), which play a crucial role in regulating the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in various cellular processes, including inflammation, immunity, and apoptosis.
Mechanism of Action
BMS-345541 inhibits the activity of N-(3-bromophenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide, which is responsible for the phosphorylation and subsequent degradation of IκBα. This prevents the translocation of NF-κB to the nucleus and subsequent gene expression, leading to the inhibition of various cellular processes, including inflammation, immunity, and apoptosis.
Biochemical and Physiological Effects:
BMS-345541 has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α), and thereby prevent the activation of various immune cells, including macrophages and T cells. Additionally, BMS-345541 has been shown to induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
Advantages and Limitations for Lab Experiments
BMS-345541 has several advantages as a tool compound for investigating the role of N-(3-bromophenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide/NF-κB signaling in various cellular processes. It exhibits high potency and selectivity for this compound, and its use has been validated in various preclinical models. However, its use has certain limitations, including its potential off-target effects and lack of specificity for different this compound isoforms.
Future Directions
BMS-345541 has potential therapeutic applications in various disease models, including cancer, inflammatory disorders, and autoimmune diseases. Future research should focus on optimizing its pharmacokinetic properties and developing more specific and potent inhibitors of N-(3-bromophenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide. Additionally, further studies are needed to investigate the role of this compound/NF-κB signaling in various cellular processes and to identify potential biomarkers for patient selection and monitoring.
Scientific Research Applications
BMS-345541 has been extensively used as a tool compound to investigate the role of N-(3-bromophenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide/NF-κB signaling in various cellular processes. It has been shown to inhibit the phosphorylation and degradation of IκBα, a negative regulator of NF-κB, and thereby prevent the translocation of NF-κB to the nucleus and subsequent gene expression. This has led to its potential application in various disease models, including cancer, inflammatory disorders, and autoimmune diseases.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-chloro-5-morpholin-4-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O4S/c18-12-2-1-3-13(10-12)20-17(22)15-11-14(4-5-16(15)19)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGVPWAGWVDATN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.